molecular formula C16H15N5O3 B2617264 N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide CAS No. 2034551-77-2

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide

Cat. No. B2617264
M. Wt: 325.328
InChI Key: RSPJNNIXGGMOKC-UHFFFAOYSA-N
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Description

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide, also known as EOMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EOMP is a small molecule that has been synthesized through a series of chemical reactions and has shown promising results in scientific research.

Scientific Research Applications

Electronic and Bonding Properties of Copper(II) Complexes

The mixed-ligand N-(2-picolyl)picolinamidocopper(II) complexes, including variations with N-(2-picolyl)picolinamide anion, were synthesized and characterized to understand their electronic and bonding properties. These studies revealed the molecular structures, spectroscopic data, and electronic configurations of the complexes, indicating significant contributions from the central amido of the picolinamide ligand as a strong π-donor (Wu & Su, 1997).

Synthesis and Scale-Up of VU0424238 (Auglurant)

Research detailed the kilogram-scale synthesis of N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238, auglurant), highlighting a novel mGlu5 negative allosteric modulator. The process demonstrated efficient methodologies, including a challenging pyridine N-oxidation sequence and the elimination of chromatography steps, showcasing the compound's high purity and its potential as an alternative treatment for depression (David et al., 2017).

Nitration of Amino- and Diaminopyridines

Investigations into the nitration of amino- and diaminopyridines led to unexpected dinitrated derivatives. This research provided insights into synthetic pathways for creating dinitrated derivatives, contributing to the broader field of heterocyclic chemistry and its applications in various scientific domains (Ritter & Licht, 1995).

Antimicrobial Properties of Ethyl-6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate Derivatives

The synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate and its derivatives showcased significant to moderate antimicrobial activities. This research contributes to the development of new antimicrobial agents by exploring the potential of heterocyclic moieties (Abdel-Mohsen, 2014).

Antibacterial Study of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide

This study focused on the synthesis, crystallization, and antibacterial activity of 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide. It highlighted the compound's efficacy against both gram-positive and gram-negative bacteria, contributing valuable data to the search for new antibacterial compounds (Adam et al., 2016).

properties

IUPAC Name

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c1-2-23-13-7-6-11(9-18-13)15-20-14(24-21-15)10-19-16(22)12-5-3-4-8-17-12/h3-9H,2,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPJNNIXGGMOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide

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